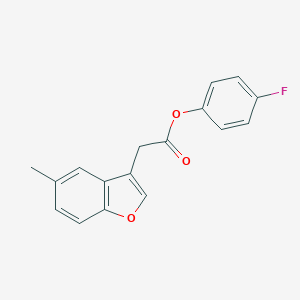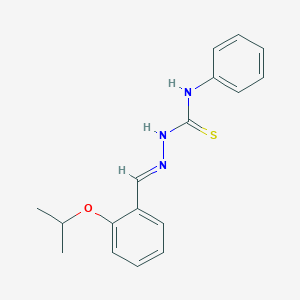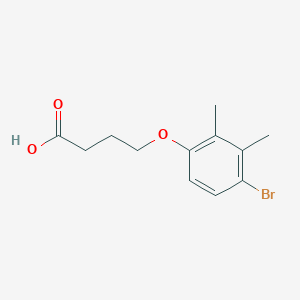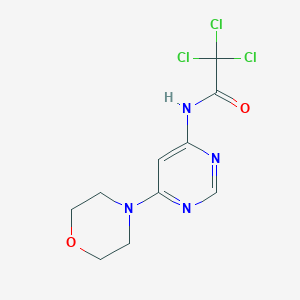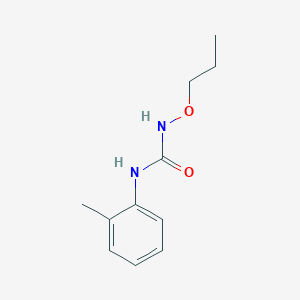
N-(2-methylphenyl)-N'-propoxyurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-propoxyurea, also known as MPPU, is a chemical compound that has gained attention in scientific research for its potential applications in neurological disorders. MPUU is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating neuronal activity.
Mécanisme D'action
N-(2-methylphenyl)-N'-propoxyurea selectively binds to and blocks the mGluR5 receptor, which is involved in regulating neuronal activity. By blocking this receptor, MPUU can modulate glutamate signaling and reduce neuronal excitability. This mechanism of action is thought to underlie the therapeutic effects of MPUU in neurological disorders.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-propoxyurea has been shown to have a number of biochemical and physiological effects. In animal studies, MPUU has been shown to reduce oxidative stress and inflammation, increase levels of brain-derived neurotrophic factor (BDNF), and improve mitochondrial function. Additionally, MPUU has been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPUU in lab experiments is its selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamate signaling. Additionally, MPUU has been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one limitation of using MPUU in lab experiments is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on MPUU. One area of interest is the potential therapeutic applications of MPUU in other neurological disorders such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to better understand the mechanisms underlying the effects of MPUU on synaptic plasticity and neuronal excitability. Finally, the development of more selective mGluR5 antagonists may help to mitigate the potential for off-target effects and improve the specificity of MPUU in lab experiments.
Méthodes De Synthèse
N-(2-methylphenyl)-N'-propoxyurea can be synthesized through a multistep process starting with 2-methylphenyl isocyanate and propylamine. The first step involves reacting 2-methylphenyl isocyanate with sodium methoxide to form the corresponding methoxy derivative. The methoxy derivative is then reacted with propylamine to form MPUU.
Applications De Recherche Scientifique
N-(2-methylphenyl)-N'-propoxyurea has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Huntington's disease, and fragile X syndrome. Studies have shown that MPUU can improve motor function and reduce cognitive deficits in animal models of Parkinson's and Huntington's disease. Additionally, MPUU has been shown to improve synaptic plasticity and reduce seizures in animal models of fragile X syndrome.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1-(2-methylphenyl)-3-propoxyurea |
InChI |
InChI=1S/C11H16N2O2/c1-3-8-15-13-11(14)12-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H2,12,13,14) |
Clé InChI |
SPROVRAJPAMAIF-UHFFFAOYSA-N |
SMILES |
CCCONC(=O)NC1=CC=CC=C1C |
SMILES canonique |
CCCONC(=O)NC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B241328.png)
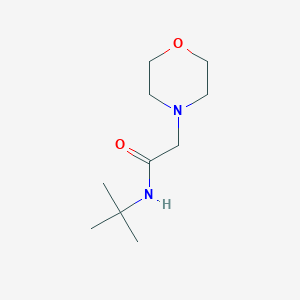
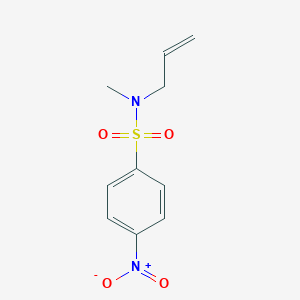
![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)
![3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B241356.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)
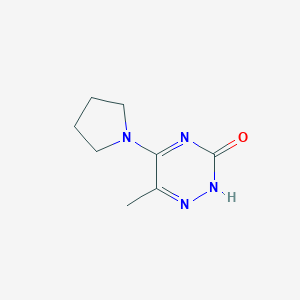
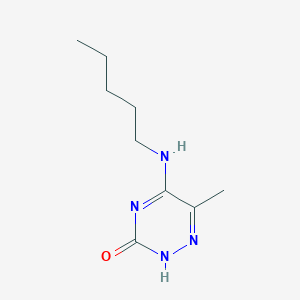
![N-(2-methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B241362.png)
